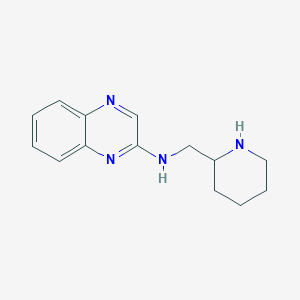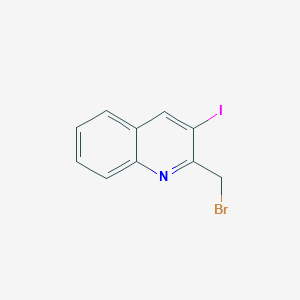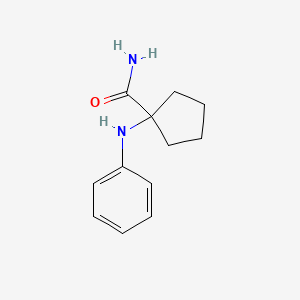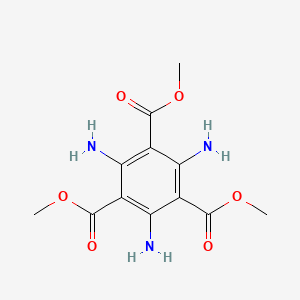
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of triaminobenzene and is characterized by the presence of three amino groups and three carboxylate groups attached to a benzene ring. This compound is known for its symmetrical structure, which makes it a valuable building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate can be synthesized through a series of chemical reactions starting from cyanoacetates. The synthesis involves the formation of alkyl triamino-benzene-tricarboxylates, which are then converted into the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted benzene compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylate groups can chelate metal ions, affecting enzymatic activities and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-triaminobenzene-1,3,5-tricarboxylic acid: Similar structure but different functional groups.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Contains triazine ring instead of benzene.
Uniqueness
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is unique due to its symmetrical structure and the presence of both amino and carboxylate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H15N3O6 |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C12H15N3O6/c1-19-10(16)4-7(13)5(11(17)20-2)9(15)6(8(4)14)12(18)21-3/h13-15H2,1-3H3 |
InChI-Schlüssel |
KLJBLDCULBNQFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1N)C(=O)OC)N)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
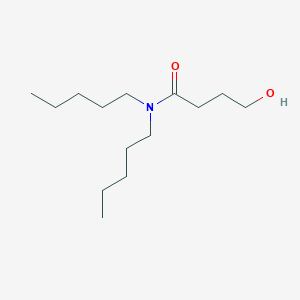
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
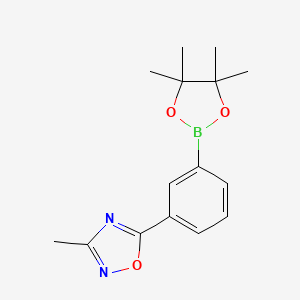
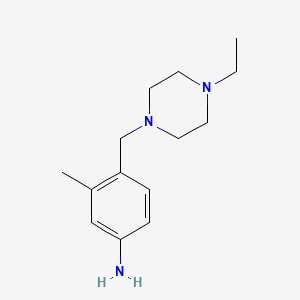
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
